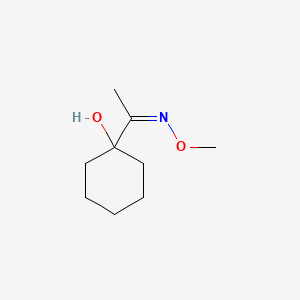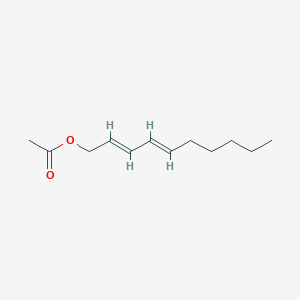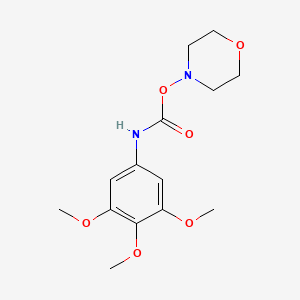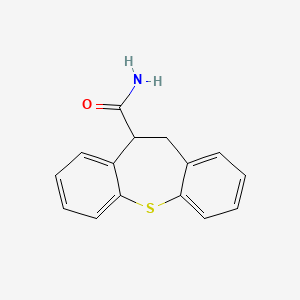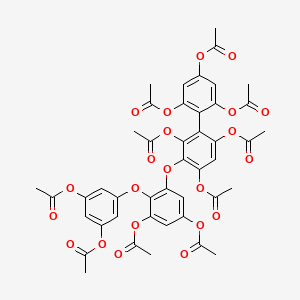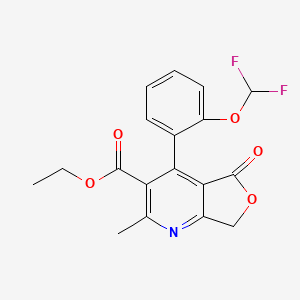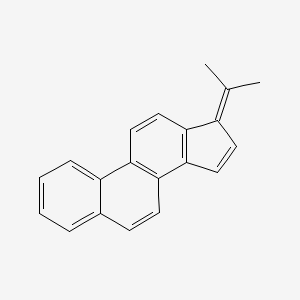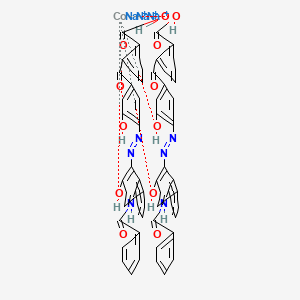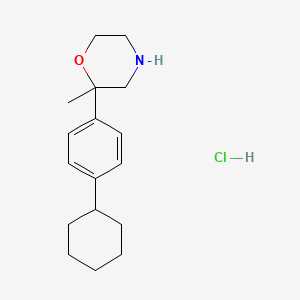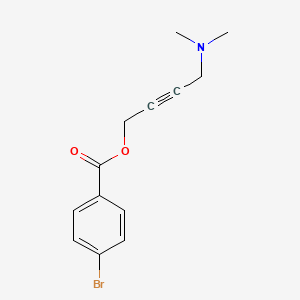
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester is a chemical compound with a complex structure that includes a benzoic acid moiety substituted with a bromine atom and an ester group containing a dimethylamino and butynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester typically involves the esterification of 4-bromobenzoic acid with 4-(dimethylamino)-2-butynol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize the reaction conditions and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The bromine atom and dimethylamino group may also play roles in modulating the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-bromo-: A simpler compound lacking the ester and dimethylamino groups.
4-(Dimethylamino)benzoic acid: Contains the dimethylamino group but lacks the bromine and ester groups.
4-Bromobenzoic acid: Contains the bromine atom but lacks the ester and dimethylamino groups.
Uniqueness
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
130421-63-5 |
|---|---|
Formule moléculaire |
C13H14BrNO2 |
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
4-(dimethylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C13H14BrNO2/c1-15(2)9-3-4-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,9-10H2,1-2H3 |
Clé InChI |
FPIFHWVGBQOFQI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


